molecular formula C15H22N2O2 B13072978 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one

Cat. No.: B13072978
M. Wt: 262.35 g/mol
InChI Key: AJCYJXCFWXNEEF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 5 positions, a piperazine ring, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and 1-chloropropan-2-one.

    Step 1: The 2,5-dimethylphenol undergoes an etherification reaction with 1-chloropropan-2-one in the presence of a base such as potassium carbonate to form 2-(2,5-dimethylphenoxy)propan-1-one.

    Step 2: The intermediate 2-(2,5-dimethylphenoxy)propan-1-one is then reacted with piperazine in the presence of a suitable solvent like ethanol under reflux conditions to yield the final product, 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.

    Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds can be used for nucleophilic substitution reactions on the piperazine ring.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted piperazine derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Piperazine derivatives are known for their activity in the central nervous system, and this compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and reactions are of interest for developing efficient production methods for related compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenoxy)-1-(morpholin-4-YL)propan-1-one: Similar structure but with a morpholine ring instead of piperazine.

    2-(2,5-Dimethylphenoxy)-1-(piperidin-1-YL)propan-1-one: Contains a piperidine ring instead of piperazine.

    2-(2,5-Dimethylphenoxy)-1-(azepan-1-YL)propan-1-one: Features an azepane ring.

Uniqueness

What sets 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one apart is its specific combination of the phenoxy group with the piperazine ring. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C15H22N2O2/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3

InChI Key

AJCYJXCFWXNEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2

Origin of Product

United States

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